
11-Bromoundecanoic acid
Übersicht
Beschreibung
11-Bromoundecanoic acid is an organic compound with the molecular formula C11H21BrO2. It is a brominated fatty acid, specifically a derivative of undecanoic acid, where a bromine atom is attached to the eleventh carbon of the undecanoic acid chain. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 11-Bromoundecanoic acid can be synthesized through the bromination of undecenoic acid. The process typically involves the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide. This reaction is carried out in the absence of free radicals to ensure the selective bromination at the eleventh carbon position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of anhydrous hydrobromic acid and toluene as a solvent. The reaction is conducted under controlled conditions to maximize yield and purity. The process may also involve the use of air to facilitate the bromination reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Bromoundecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding lactones or other derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Potassium salt of dimethyl hydantoin is commonly used to yield 4,4-dimethyl hydantoin-undecanoic acid.
Oxidation Reactions: Potassium permanganate or other strong oxidizing agents can be used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Reactions: 4,4-Dimethyl hydantoin-undecanoic acid.
Oxidation Reactions: 11-Hydroxyundecanoic lactone.
Reduction Reactions: 11-Hydroxyundecanoic acid.
Wissenschaftliche Forschungsanwendungen
11-Bromoundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as fatty acid derivatives that can be used in metabolic studies.
Medicine: It is utilized in the development of drugs and therapeutic agents, particularly those targeting metabolic pathways.
Industry: It is employed in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 11-Bromoundecanoic acid involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The bromine atom in the compound can be replaced with other functional groups, enabling the formation of diverse derivatives. These derivatives can then interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 10-Bromodecanoic acid
- 12-Bromododecanoic acid
- 8-Bromooctanoic acid
- 6-Bromohexanoic acid
Comparison: 11-Bromoundecanoic acid is unique due to its specific bromination at the eleventh carbon position, which imparts distinct chemical properties and reactivity. Compared to other brominated fatty acids, it offers a balance between chain length and functional group accessibility, making it versatile for various synthetic applications .
Eigenschaften
IUPAC Name |
11-bromoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDGNRWYNOEIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062658 | |
| Record name | 11-Bromoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 11-Bromoundecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2834-05-1 | |
| Record name | 11-Bromoundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanoic acid, 11-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-BROMOUNDECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanoic acid, 11-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Bromoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-bromoundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-Bromodecanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJ6RQ2C4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 11-Bromoundecanoic acid can be synthesized using 10-undecenoic acid and hydrobromic acid as raw materials. [, ] This reaction can be optimized by adjusting factors such as the solvent, initiating agent, reaction temperature, and ripening time. For example, using a benzene and toluene solvent mixture, benzoyl peroxide as an initiator, and a reaction temperature of 5-20°C can yield up to 91% of this compound. []
A: The molecular formula of this compound is C11H21BrO2. Its molecular weight is 265.19 g/mol. []
A: this compound and its derivatives can be characterized using several spectroscopic techniques, including Fourier Transform Infrared (FTIR), proton Nuclear Magnetic Resonance (1H NMR), carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). [, , ]
A: While specific data on the ecotoxicological effects of this compound is limited in the provided research, dipyridine derivatives, which can be synthesized using this compound, are known to pose environmental problems. [] Research suggests exploring adsorptive removal methods using activated carbon to mitigate the environmental impact of these compounds. []
A: While specific alternatives aren't explicitly mentioned in the provided research, exploring compounds with similar structures and functionalities to this compound may provide alternatives depending on the specific application. For instance, researchers have investigated the use of 11-phenoxyundecyl phosphate, synthesized from this compound, as an acceptor substrate for studying enzyme activity. [, ]
A: Scanning Tunneling Microscopy (STM) studies reveal a unique odd-even length effect on the packing of this compound and 12-Bromododecanoic acid on graphite surfaces. [, ] Despite the single methylene group difference, these molecules exhibit distinct packing arrangements at the liquid-solid interface, suggesting a significant influence of the alkyl chain length on their self-assembly behavior. [, ]
A: this compound has been used in the synthesis of various materials, including N-halamine-based antimicrobial fillers for polymer composites. [] The brominated compound allows for surface modification of materials like CaCO3, imparting antibacterial properties while also enhancing organophilicity. []
A: Researchers have used this compound to synthesize derivatives like 11-phenoxyundecyl phosphate, which acts as an acceptor substrate for UDP-GlcNAc: polyprenyl phosphate GlcNAc-phosphotransferase. [, ] This enzyme plays a crucial role in bacterial cell wall biosynthesis, making this compound derivatives valuable tools for studying this essential biological process.
ANone: Studying this compound effectively requires access to various research infrastructure and resources, including:
- Spectroscopic techniques: FTIR, NMR (1H and 13C), and MS are crucial for structural characterization and analysis. [, , ]
- Microscopy: STM is essential for investigating the self-assembly and packing behavior of this compound on surfaces. [, ]
- Synthetic chemistry facilities: Laboratories equipped for organic synthesis are necessary for preparing this compound and its derivatives. [, , ]
- Analytical tools: Access to analytical techniques like gas chromatography-mass spectrometry (GC-MS) is vital for identifying and quantifying this compound in complex mixtures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


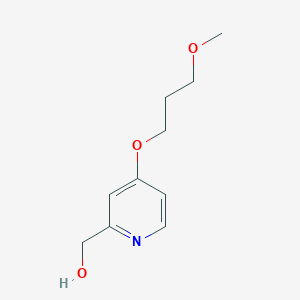
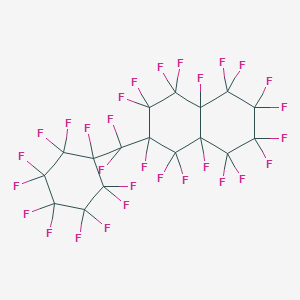
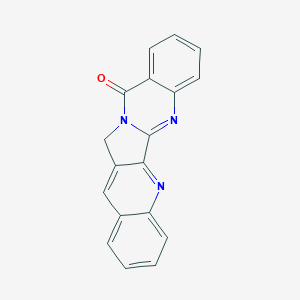

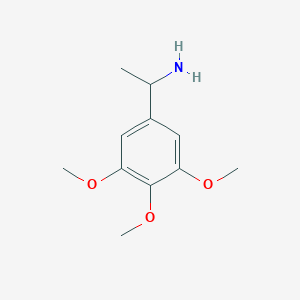
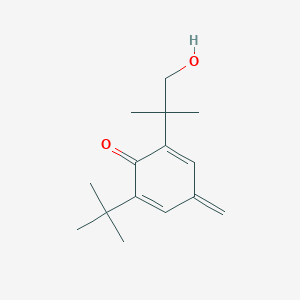
![[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate](/img/structure/B48646.png)
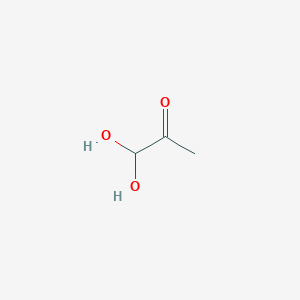
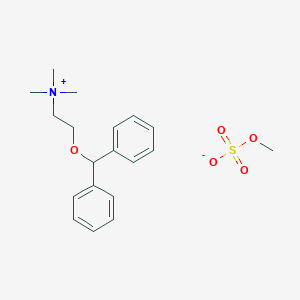
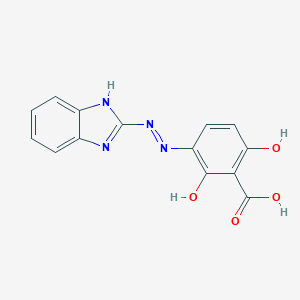
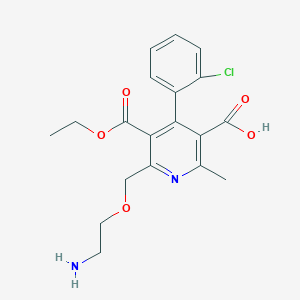
![Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B48659.png)
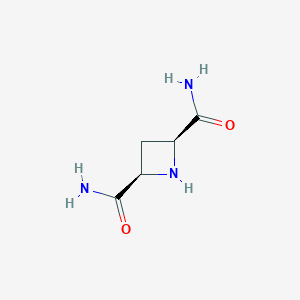
![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)
